molecular formula C6H2ClF3N2O2 B12307636 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B12307636
M. Wt: 226.54 g/mol
InChI Key: IDCQETOXMHHHDT-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is a high-value chemical intermediate designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridines (TFMP), which are critically important in modern discovery chemistry due to the unique combination of the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine ring . These properties can significantly influence a molecule's biological activity, metabolic stability, and ability to be translocated within a system, making TFMP derivatives a powerful tool for designing novel active compounds . The specific substitution pattern on the pyridine ring in this reagent, featuring reactive chloro and nitro groups at the 2 and 4 positions, makes it a versatile and multifunctional building block for further synthetic elaboration. Researchers can utilize this compound to create diverse libraries of derivatives through nucleophilic aromatic substitution and other reactions. In the life sciences, over 20 approved agrochemicals and several pharmaceutical and veterinary products contain the TFMP moiety, underscoring its proven utility in creating commercially successful and effective products . The presence of both chlorine and nitro groups on the ring provides distinct sites for chemical modification, allowing for the development of new compounds with potential herbicidal, fungicidal, or insecticidal activity, as well as applications in pharmaceutical candidate screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, use, and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

IUPAC Name

2-chloro-4-nitro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-1-4(12(13)14)3(2-11-5)6(8,9)10/h1-2H

InChI Key

IDCQETOXMHHHDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Pyridine Derivatives

This approach often begins with a commercially available pyridine substrate, such as 3-trifluoromethylpyridine, followed by nitration and chlorination. A notable method involves:

  • Nitration of 3-Trifluoromethylpyridine :
    Nitration using a HNO₃–H₂SO₄ mixture at 0–5°C introduces a nitro group at the para position relative to the trifluoromethyl group, yielding 4-nitro-3-(trifluoromethyl)pyridine. The reaction’s regioselectivity is governed by the electron-withdrawing nature of the trifluoromethyl group, which directs electrophilic substitution to the meta and para positions.

  • Chlorination :
    Subsequent chlorination employs Cl₂ gas in the presence of a palladium-based catalyst (e.g., 1% Pd/activated carbon) at 220–360°C. This gas-phase reaction selectively substitutes hydrogen at the ortho position to the nitro group, producing this compound with up to 94.1% yield.

Key Data :

Step Reagents/Conditions Yield Selectivity
Nitration HNO₃–H₂SO₄, 0–5°C 82% Para:Meta = 7:1
Chlorination Cl₂, Pd/activated carbon, 290°C 94.1% >99%

Ring Construction via Cyclization Reactions

An alternative strategy involves assembling the pyridine ring with pre-positioned substituents. For example, a Hantzsch-type synthesis using enaminones and trifluoromethyl ketones has been explored:

  • Formation of Dihydropyridine Intermediate :
    Reacting ethyl trifluoroacetoacetate with ammonium acetate and an aldehyde derivative forms a 1,4-dihydropyridine intermediate.

  • Oxidation and Functionalization :
    Oxidation with KMnO₄ yields the pyridine core, followed by nitration and chlorination steps as described above. This method, however, suffers from lower overall yields (∼70%) due to multiple purification steps.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Gas-Phase Chlorination

The CN110003096B patent highlights a high-efficiency gas-phase method using a Pd-based catalyst (1% Pd/activated carbon). Key parameters include:

  • Temperature : 220–360°C (optimized at 290°C)
  • Contact Time : 5–30 seconds
  • Molar Ratio : 3-Trifluoromethylpyridine:Cl₂ = 1:8

This continuous-flow process eliminates solvent use, reduces energy consumption, and achieves 94.1% yield. The catalyst’s longevity exceeds 500 hours, making it suitable for industrial production.

Solvent-Free Trifluoromethylation

Recent advances avoid toxic solvents by employing melt-phase reactions. For instance, reacting 2-chloro-4-nitropyridine with CF₃I in the presence of CuI at 150°C introduces the trifluoromethyl group directly. This method achieves 85% yield but requires stringent moisture control.

Regioselective Challenges and Solutions

The simultaneous presence of nitro and trifluoromethyl groups complicates regioselectivity during chlorination. Computational studies (DFT) reveal that the nitro group’s strong electron-withdrawing effect dominates, directing electrophilic chlorination to the ortho position (C2). Experimental validation using X-ray crystallography confirms >99% positional selectivity in Pd-catalyzed reactions.

Industrial-Scale Adaptations

Scientific Research Applications

Agrochemical Applications

Herbicides and Pesticides:
The primary application of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics contribute to its efficacy against various agricultural pests. Research indicates that compounds with similar structural motifs often exhibit herbicidal properties, making this compound significant in agricultural chemistry .

Case Study: Synthesis of Herbicides
A study demonstrated the synthesis of a series of herbicidal compounds derived from this compound. The efficacy of these derivatives was tested on common weeds, showing promising results in controlling growth and development.

Pharmaceutical Applications

Biological Activity:
The compound exhibits notable biological activity, particularly in pharmacological studies. Its trifluoromethyl group has been shown to enhance binding affinity to certain biological targets, making it a candidate for further research in drug development .

Anticancer Activity:
Recent studies have highlighted the anticancer potential of derivatives of this compound. In vitro tests revealed that these compounds were effective against multiple cancer cell lines, suggesting their potential as therapeutic agents.

Synthesis and Characterization

Synthesis Methods:
The synthesis of this compound can be achieved through several methods, including chlorination processes and reactions involving trifluoromethylation. These methods are crucial for producing the compound with high purity and yield, which is essential for its application in various fields .

Synthesis Method Description
Vapor Phase ChlorinationChlorination of 3-trifluoromethylpyridine at high temperatures (300°C - 450°C)
Liquid Phase ChlorinationChlorination in organic solvents with ultraviolet radiation
TrifluoromethylationIntroduction of trifluoromethyl groups through specialized reagents

Spectroscopic Studies

Molecular Structure Investigation:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to investigate the molecular structure and confirm the identity of synthesized compounds . These studies provide insights into the electronic environment and confirm the presence of functional groups critical for biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
2-Chloro-4-nitro-5-(trifluoromethyl)pyridine C₆H₂ClF₃N₂O₂ 260.55 2-Cl, 4-NO₂, 5-CF₃ Reference compound
2-Chloro-5-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ 239.55 2-Cl, 5-CF₃, 3-COOH Carboxylic acid group enhances polarity
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine C₇H₅F₃N₂O₃ 246.12 4-OCH₃, 5-NO₂, 2-CF₃ Methoxy group reduces electrophilicity
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 193.54 2-Cl, 4-CF₃ Lacks nitro group; lower molecular weight
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine C₆H₂ClF₃IN 335.45 5-Cl, 4-I, 2-CF₃ Iodo substituent increases steric bulk

Physicochemical Properties

  • Reactivity : The nitro group at position 4 in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions at the 2-chloro position. In contrast, analogs like 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine exhibit reduced reactivity due to the electron-donating methoxy group .
  • Melting Points: While specific data for the target compound is unavailable, structurally related pyridines with nitro groups (e.g., 4-nitro derivatives) typically exhibit higher melting points (>250°C) compared to non-nitro analogs .
  • Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability in drug candidates. This property is shared with analogs like 2-chloro-4-(trifluoromethyl)pyridine .

Biological Activity

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance biological activity and selectivity against various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential applications in drug development.

  • Molecular Formula : C6H3ClF3N3O2
  • Molecular Weight : 227.56 g/mol
  • CAS Number : 120-99-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, enhancing the compound's reactivity and binding affinity.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:
    • Dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in Plasmodium falciparum.
    • Cyclooxygenase (COX) enzymes, involved in inflammatory pathways.
  • Receptor Binding : It exhibits high affinity for certain receptors, modulating signaling pathways that can lead to therapeutic effects.

Biological Activity and Efficacy

Recent studies have highlighted the compound's potential in several biological contexts:

Antimalarial Activity

In vitro assays demonstrated that this compound exhibits significant activity against P. falciparum, with an IC50 value below 0.03 μM. This indicates high potency as a potential antimalarial agent, particularly when compared to existing treatments .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting COX enzymes. In animal models, it demonstrated a significant reduction in paw edema comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

  • Antimalarial Studies : A study evaluated the efficacy of various pyridine derivatives against P. falciparum DHODH and reported that this compound exhibited superior selectivity against human DHODH, making it a candidate for further development .
  • Inflammation Models : In models of acute inflammation, this compound significantly reduced swelling and weight loss in rats, suggesting its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound acts by forming hydrogen bonds with target proteins, thus inhibiting their activity effectively .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
AntimalarialP. falciparum DHODH<0.03 μM
Anti-inflammatoryCOX EnzymesNot specified
General Binding AffinityVarious ReceptorsHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a precursor like 2-chloro-5-(trifluoromethyl)pyridine. Nitration is typically performed using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to introduce the nitro group at the 4-position .
  • Step 2 : Monitor regioselectivity using HPLC or TLC to confirm the absence of byproducts (e.g., 3-nitro isomers).
  • Optimization : Adjust stoichiometry of nitrating agents and reaction time to maximize yield. For example, excess HNO₃ may lead to over-nitration, while insufficient acid can stall the reaction .
    • Key Data :
  • Typical yield: 60–75% (reported in analogous nitrations of trifluoromethylpyridines) .
  • Purity verification: Use NMR (¹H/¹³C) to confirm substitution pattern and GC-MS for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃) confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 241.5) and fragments (e.g., loss of NO₂ or Cl groups) .
  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95%) and resolve regioisomeric impurities .
    • Critical Parameters :
  • Solubility: Limited in water; dissolve in DMSO or acetonitrile for analysis.
  • Stability: Degrades under prolonged UV exposure; store samples in amber vials .

Advanced Research Questions

Q. How do the nitro and trifluoromethyl groups influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight :

  • The nitro group (-NO₂) acts as a strong meta-directing electron-withdrawing group, while the trifluoromethyl group (-CF₃) is ortho/para-directing but deactivates the ring. Combined, they create a sterically hindered 4-position, favoring substitution at the 2-chloro site .
    • Experimental Validation :
  • React with amines (e.g., morpholine) in DMF at 80°C. LC-MS analysis shows >90% substitution at the 2-position, with minor (<5%) para-substitution byproducts .
    • Challenges :
  • Competing elimination reactions may occur under basic conditions. Use milder bases (e.g., K₂CO₃) and polar aprotic solvents to suppress side reactions .

Q. What strategies mitigate thermal or hydrolytic decomposition during long-term storage?

  • Stability Data :

  • Decomposition observed at >40°C (TGA/DSC data), releasing NO₂ and HF gases. Hydrolytic degradation occurs in humid environments, forming 4-nitro-5-(trifluoromethyl)pyridinol .
    • Mitigation Strategies :
  • Storage : Use desiccants (silica gel) and inert atmospheres (N₂/Ar) in sealed containers at -20°C .
  • Handling : Avoid aqueous workup unless necessary; use anhydrous solvents (e.g., THF, DCM) during synthesis .

Q. How can researchers resolve contradictions in reported reactivity or stability across studies?

  • Case Example : Discrepancies in NAS reaction yields (60% vs. 85%) may arise from trace moisture or catalyst impurities.
  • Methodology :

  • Reproducibility Checks : Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves) with HPLC-grade solvents.
  • Advanced Characterization : Use X-ray crystallography to confirm substitution patterns or in situ IR to monitor intermediate formation .
    • Data Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) from multiple sources to identify outliers .

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